![molecular formula C14H11BrN2O2 B12588792 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- CAS No. 635731-99-6](/img/structure/B12588792.png)
3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- is a chemical compound with the molecular formula C14H11BrN2O2. It is known for its unique structure, which includes a pyridine ring substituted with a nitrile group, a bromine atom, and a methoxyphenylmethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- typically involves the bromination of 3-pyridinecarbonitrile followed by the introduction of the methoxyphenylmethoxy group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The methoxyphenylmethoxy group can be introduced through a nucleophilic substitution reaction using a methoxyphenylmethanol derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other substituted pyridinecarbonitriles, such as:
- 3-Pyridinecarbonitrile, 2-bromo-4-methoxy-
- 3-Pyridinecarbonitrile, 2-bromo-4-[(4-hydroxyphenyl)methoxy]-
- 3-Pyridinecarbonitrile, 2-chloro-4-[(4-methoxyphenyl)methoxy]-
Uniqueness
What sets 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromine atom and the methoxyphenylmethoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
635731-99-6 |
|---|---|
Molekularformel |
C14H11BrN2O2 |
Molekulargewicht |
319.15 g/mol |
IUPAC-Name |
2-bromo-4-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11BrN2O2/c1-18-11-4-2-10(3-5-11)9-19-13-6-7-17-14(15)12(13)8-16/h2-7H,9H2,1H3 |
InChI-Schlüssel |
GAVMYVUSFLSUET-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=C(C(=NC=C2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B12588714.png)
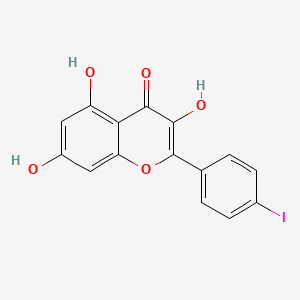
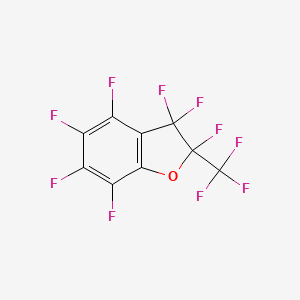
![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
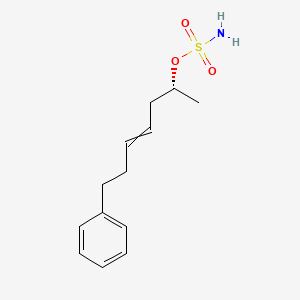
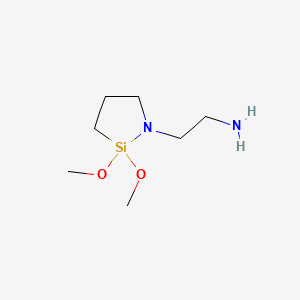

![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)
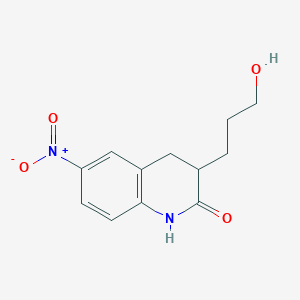
![Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane](/img/structure/B12588770.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-](/img/structure/B12588775.png)
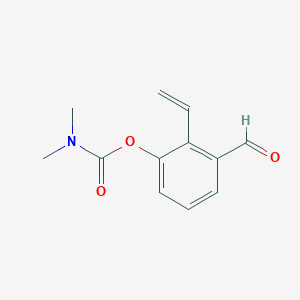
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
